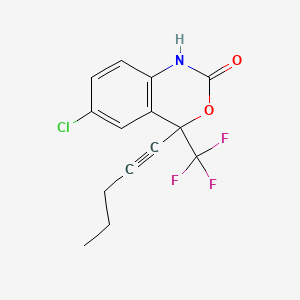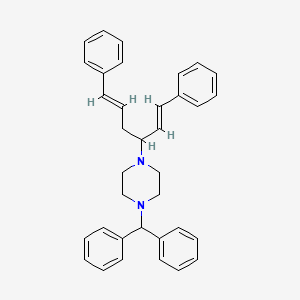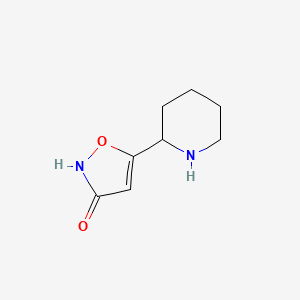
ベンゾキサジン-2-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-chloro-4-pent-1-ynyl-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one” is a chemical compound with the molecular formula C14H11ClF3NO2 . It has a molecular weight of 317.69 g/mol . The IUPAC name for this compound is 6-chloro-4-pent-1-ynyl-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. It contains a benzoxazin-2-one ring, a pent-1-ynyl group, and a trifluoromethyl group . The InChI string for this compound is InChI=1S/C14H11ClF3NO2/c1-2-3-4-7-13 (14 (16,17)18)10-8-9 (15)5-6-11 (10)19-12 (20)21-13/h5-6,8H,2-3H2,1H3, (H,19,20) .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 317.69 g/mol . It has a XLogP3-AA value of 4.4, indicating its lipophilicity . The compound has one hydrogen bond donor and five hydrogen bond acceptors . It has two rotatable bonds . The exact mass and the monoisotopic mass of the compound are 317.0430408 g/mol . The topological polar surface area of the compound is 38.3 Ų . The compound has a complexity of 482 .
科学的研究の応用
マイクロ波支援による位置選択的ハロゲン化
ベンゾキサジン-2-オンは、マイクロ波支援によるパラジウム触媒位置選択的ハロゲン化で使用されてきました . このプロセスは、安価で入手しやすいN-ハロスクシンイミドと、ヘテロ環に存在する窒素原子を指向基として使用し、位置選択的なハロゲン化生成物を得ます .
創薬
合成された生成物に存在するハロゲン原子は、さらに後機能化の可能性を広げます . 創薬および後期段階機能化の分野における反応の高い汎用性を示すために、いくつかの後機能化生成物も合成されました .
抗マイコバクテリア活性
ベンゾキサジン-2-オンは、抗マイコバクテリアなどの多様な生物活性を示します . これにより、結核などのマイコバクテリアが原因で起こる病気の新しい治療法の開発に役立ちます <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024"
作用機序
Target of Action
Benzoxazin-2-one, also known as 6-chloro-4-pent-1-ynyl-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one, is a potent and selective non-nucleoside inhibitor of HIV-1 reverse transcriptase . This enzyme is crucial for the replication of the HIV virus, making it a primary target for antiretroviral drugs .
Mode of Action
Benzoxazin-2-one interacts with its target, the reverse transcriptase enzyme, by blocking its function . This prevents the transcription of viral RNA into DNA, thereby inhibiting the replication of the HIV virus .
Biochemical Pathways
The biosynthesis of benzoxazin-2-one involves nine enzymes that form a linear pathway leading to the storage of DI(M)BOA as glucoside conjugates . Seven of these genes (Bx1-Bx6 and Bx8) form a cluster at the tip of the short arm of maize chromosome 4 that includes four P450 genes (Bx2-5) belonging to the same CYP71C subfamily .
Pharmacokinetics
The pharmacokinetics of benzoxazin-2-one, specifically its absorption, distribution, metabolism, and excretion (ADME) properties, are favorable for its use as an antiretroviral drug . It has a bioavailability of 40–45% under fasting conditions, is highly protein-bound (99.5–99.75%), and is metabolized in the liver via CYP2A6 and CYP2B6-mediated pathways . The onset of action is within 3–5 hours, and it has an elimination half-life of 40–55 hours . It is excreted via the kidneys (14–34%) and feces (16–61%) .
Result of Action
The molecular and cellular effects of benzoxazin-2-one’s action include the inhibition of HIV replication, leading to a decrease in viral load and an increase in CD4 cell count . This results in the improvement of immune function in individuals with HIV .
Action Environment
Environmental factors can influence the action, efficacy, and stability of benzoxazin-2-one. Soil properties including organic matter, reactive mineral surfaces, ion exchange capacity, inorganic ions, and abiotic and biotic factors of the soil environment significantly influence the activity of benzoxazin-2-one . Furthermore, the abundance of benzoxazin-2-one in plants can be induced locally by pest and pathogen attack .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-chloro-4-pent-1-ynyl-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one involves the reaction of 6-chloro-4-pent-1-yn-1-ol with trifluoroacetic anhydride to form the corresponding trifluoroacetate. This intermediate is then reacted with 2-amino-4-(trifluoromethyl)phenol to yield the target compound.", "Starting Materials": ["6-chloro-4-pent-1-yn-1-ol", "trifluoroacetic anhydride", "2-amino-4-(trifluoromethyl)phenol"], "Reaction": [ "Step 1: React 6-chloro-4-pent-1-yn-1-ol with trifluoroacetic anhydride in the presence of a catalyst to form the corresponding trifluoroacetate intermediate.", "Step 2: Purify the intermediate by column chromatography.", "Step 3: React the purified intermediate with 2-amino-4-(trifluoromethyl)phenol in the presence of a base to yield the target compound.", "Step 4: Purify the target compound by recrystallization." ] } | |
CAS番号 |
205755-86-8 |
分子式 |
C14H11ClF3NO2 |
分子量 |
317.69 g/mol |
IUPAC名 |
(4S)-6-chloro-4-pent-1-ynyl-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C14H11ClF3NO2/c1-2-3-4-7-13(14(16,17)18)10-8-9(15)5-6-11(10)19-12(20)21-13/h5-6,8H,2-3H2,1H3,(H,19,20)/t13-/m0/s1 |
InChIキー |
RNMIPUHUAVCLHQ-ZDUSSCGKSA-N |
異性体SMILES |
CCCC#C[C@]1(C2=C(C=CC(=C2)Cl)NC(=O)O1)C(F)(F)F |
SMILES |
CCCC#CC1(C2=C(C=CC(=C2)Cl)NC(=O)O1)C(F)(F)F |
正規SMILES |
CCCC#CC1(C2=C(C=CC(=C2)Cl)NC(=O)O1)C(F)(F)F |
同義語 |
6-Chloro-1,4-dihydro-4-(1-pentyn-1-yl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one; |
製品の起源 |
United States |
Q1: What are benzoxazin-2-ones?
A1: Benzoxazin-2-ones are a class of heterocyclic organic compounds containing both a benzene ring and an oxazinone ring. They are characterized by a 2-one group within the oxazine ring.
Q2: What are some common applications of benzoxazin-2-ones?
A2: Benzoxazin-2-ones exhibit a wide range of biological activities and are commonly investigated for their potential applications as:
- Pharmaceutical agents: Anticonvulsants [], antimicrobial agents [, , ], reverse transcriptase inhibitors [, ].
- Organic synthesis: Building blocks for synthesizing complex molecules [, , , , , , ].
- Material science: Fluorescent dyes [, ].
Q3: Are there any naturally occurring benzoxazin-2-ones?
A: Yes, some benzoxazin-2-ones are found in nature. For example, cephalandole A, a natural product with potential biological activity, is a 3-indolylbenzoxazin-2-one [, ].
Q4: What are the common synthetic routes to benzoxazin-2-ones?
A4: Several methods have been developed for synthesizing benzoxazin-2-ones, including:
- Condensation reactions: Reacting α-aminophenols with α-keto-acids or their esters [, , ].
- Cyclization reactions: Utilizing 2-vinylphenylcarbamates with iodine [], hydriodic acid [], or copper catalysts [].
- Multicomponent reactions: Employing 2-(1-arylvinyl)anilines, unactivated alkyl bromides, and CO2 under palladium catalysis and visible light [].
- From epoxides: Reacting gem-difunctionalized epoxides with α-aminophenol [].
- From Mannich phenol bases: Reacting o-hydroxybenzyltrimethylammonium salts with potassium cyanate [].
Q5: Can you elaborate on the reaction of epoxides with α-aminophenol to form benzoxazin-2-ones?
A: Gem-difunctionalized epoxides react with α-aminophenol, leading to the formation of 3-aryl-2H-1,4-benzoxazin-2-ones. This reaction proceeds through a multi-step mechanism involving epoxide ring-opening, cyanohydrin formation, and subsequent heterocyclization [].
Q6: How do benzoxazin-2-ones react with organometallic reagents?
A: Benzoxazin-2-ones react with organolithium and Grignard reagents, providing a pathway to synthesize N-[1-(2-hydroxyphenyl)alkyl]-N-alkylamides [].
Q7: Can you provide information about the structure and spectral properties of benzoxazin-2-ones?
A:
- Spectroscopic data: Benzoxazin-2-ones are characterized by specific signals in various spectroscopic techniques like IR, NMR, and mass spectrometry [, , , , ]. For instance, the presence of the carbonyl group in the benzoxazinone ring is confirmed by a strong absorption band in the IR spectrum around 1700 cm−1.
Q8: What is unique about the pKa of (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl )- 2H-3,1-benzoxazin-2-one (DMP 266)?
A: DMP 266 exhibits an unusually low pKa (around 10.1-10.2) for a carbamate functional group. This anomaly is attributed to the stabilization of the negatively charged species through inductive effects from neighboring substituents and resonance delocalization of the negative charge [].
Q9: How is computational chemistry employed in benzoxazin-2-one research?
A: Computational methods like Density Functional Theory (DFT) are valuable tools to study the reactivity and reaction mechanisms of benzoxazin-2-ones. For example, DFT calculations have been used to investigate the mechanisms of CO2 incorporation into propargylic amines catalyzed by silver and amine catalysts, leading to the formation of benzoxazin-2-ones [].
Q10: Are there any studies exploring the structure-activity relationships (SAR) of benzoxazin-2-ones?
A: Yes, several studies focus on understanding how modifications to the benzoxazin-2-one structure influence their biological activity, potency, and selectivity [, , ]. This knowledge is crucial for designing and developing new derivatives with improved therapeutic potential.
Q11: What are the future directions for benzoxazin-2-one research?
A11: Future research efforts involving benzoxazin-2-ones are likely to focus on:
- Developing more efficient and enantioselective synthetic methods [, , ].
- Expanding the scope of their applications in medicinal chemistry by exploring their potential against various diseases [, , ].
- Investigating their drug-likeness properties such as ADME (absorption, distribution, metabolism, excretion) profiles and toxicity [, ].
- Developing novel drug delivery systems to enhance their bioavailability and target specificity [, ].
- Understanding their environmental impact and degradation pathways [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R,4R,6R,10S,12R,13R)-13-acetyloxy-4,15-dimethyl-12-(2-methyloxiran-2-yl)-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-10-yl] acetate](/img/structure/B589711.png)
![4-[4-(Trifluoromethyl)phenyl]butanal](/img/structure/B589715.png)
![2,3,4,5,6-pentadeuterio-N-[1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl]benzamide;hydrochloride](/img/structure/B589716.png)



![13-Chloro-2-[1-[[5-[[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)-2,2,6,6-tetradeuteriopiperidin-1-yl]methyl]pyridin-3-yl]methyl]-2,2,6,6-tetradeuteriopiperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene](/img/structure/B589722.png)

![[Rucl(P-cymene)((S)-tolbinap)]CL](/img/structure/B589733.png)
